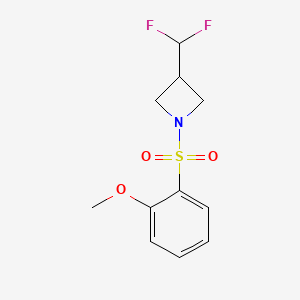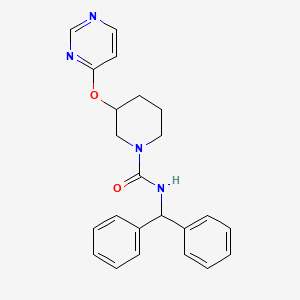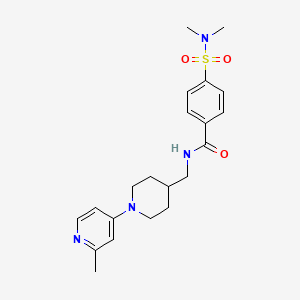![molecular formula C28H22ClNO2S B2608070 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477869-19-5](/img/structure/B2608070.png)
4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds
Furano[2,3-g]indoles Synthesis
A study by Pchalek et al. (2021) discussed the alkylation of a related compound to produce ethers that can be cyclized to give N-tosylated furano[2,3-g]indoles. The process involves base treatment and deprotection steps, showcasing the compound's versatility in synthesizing complex indole derivatives (Pchalek, Kumar, & Black, 2021).
Fluorescence Properties of Schiff Bases
Research by Sravanthi and Manju (2015) focused on synthesizing novel photoactive compounds by conjugate addition of ammonia to indole-3-carbaldehyde Schiff bases followed by condensation with 4-chlorobenzaldehyde. These compounds, characterized by their high fluorescence quantum yield and potential as organic fluorescent materials, indicate the compound's utility in developing photophysical properties (Sravanthi & Manju, 2015).
Pyrazolyl Pharmacophores
Khalifa, Nossier, and Al-Omar (2017) used a related compound in the preparation of pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone derivatives, emphasizing its role in the synthesis of potential pharmacological agents (Khalifa, Nossier, & Al-Omar, 2017).
Anticonvulsant Activity of Derivatives
A study by Gautam, Gupta, and Yogi (2021) synthesized novel indole derivatives for anticonvulsant and antimicrobial activities. The study illustrates the potential pharmaceutical applications of compounds derived from similar chemical structures (Gautam, Gupta, & Yogi, 2021).
Wirkmechanismus
Indole ring
This is a common structural motif in many natural products and pharmaceuticals, including the essential amino acid tryptophan. Indole derivatives can have a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . These are common in many drugs and can contribute to binding with various biological targets through hydrophobic and π-π interactions. This can potentially undergo redox reactions or form disulfide bonds, which could have implications for the compound’s mechanism of action. This could potentially undergo reactions with amine or hydrazine groups on biological targets, forming imines or hydrazones.Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClNO2S/c1-32-23-12-10-22(11-13-23)30-26-16-7-20(18-31)28(33-24-14-8-21(29)9-15-24)25(26)17-27(30)19-5-3-2-4-6-19/h2-6,8-15,17-18H,7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZHMOPAZAZYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2607990.png)

![N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2607996.png)


![N-(3-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2608001.png)

![5-[(3-Ethyl-5-methyltriazol-4-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2608003.png)
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)
![Cyclopropyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2608009.png)
